synthesis and characterization of N'-benzyl-2-chloro-N'-phenylacetohydrazide
synthesis and characterization of N'-benzyl-2-chloro-N'-phenylacetohydrazide
This technical guide details the synthesis, characterization, and application of
Technical Synthesis Guide: -Benzyl-2-chloro- -phenylacetohydrazide
Executive Summary
-Benzyl-2-chloro-This guide provides a validated protocol for its synthesis via nucleophilic acyl substitution, emphasizing impurity control and structural validation.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-chloro- |
| Molecular Formula | |
| Molecular Weight | 274.75 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
| Key Reactivity | Nucleophilic displacement (Cl), Cyclodehydration (Hydrazide) |
Retrosynthetic Analysis
The most robust route involves the acylation of 1-benzyl-1-phenylhydrazine with chloroacetyl chloride . The hydrazine precursor is derived from the
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Experimental Protocol
Phase 1: Preparation of Precursor (1-Benzyl-1-phenylhydrazine)
Note: If commercially available (CAS 614-31-3), skip to Phase 2. Synthesis is required if high purity is unavailable.
-
Nitrosation: React
-benzylaniline with at 0–5 °C to form -nitroso- -benzylaniline. -
Reduction: Reduce the nitroso intermediate using Zinc dust in Glacial Acetic Acid (Zn/AcOH) at 10–20 °C.
-
Isolation: Basify with NaOH, extract with benzene or DCM, and crystallize (typically as the hydrochloride salt for stability).
Phase 2: Synthesis of Target Molecule (Acylation)
Reaction:
Reagents:
-
1-Benzyl-1-phenylhydrazine (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 1-benzyl-1-phenylhydrazine and anhydrous DCM. Cool the solution to 0 °C using an ice/salt bath.
-
Base Addition: Add Triethylamine (TEA) dropwise. Stir for 10 minutes. Mechanistic Note: TEA acts as an HCl scavenger to prevent protonation of the unreacted hydrazine, which would deactivate the nucleophile.
-
Acylation: Dissolve Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C .
-
Critical Control: Rapid addition causes exotherms that may lead to di-acylation or chloro-displacement side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).
-
Workup:
-
Wash the organic layer with water (
), followed by 5% (to remove acid traces) and Brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0
20% EtOAc in Hexane).
Characterization & Validation
Spectroscopic Data
The following data confirms the structure of
| Technique | Signal | Assignment | Interpretation |
| IR (KBr) | 3250–3300 cm | Amide N-H stretch (sharp) | |
| 1660–1680 cm | Amide I band (Carbonyl) | ||
| 700–750 cm | C-Cl stretch | ||
| Exchangeable with | |||
| (DMSO- | Phenyl and Benzyl aromatic protons | ||
| Benzylic protons (deshielded by N) | |||
| Carbonyl carbon | |||
| Chloromethyl carbon | |||
| Benzylic carbon |
Troubleshooting Guide
-
Issue: Low Yield / Sticky Solid.
-
Issue: Impurity at
4.5 ppm (NMR).-
Cause: O-acylation or di-acylation products.
-
Fix: Strictly control temperature at 0 °C during addition. Do not use excess acid chloride (>1.1 eq).
-
Applications in Drug Design
This molecule is a "linchpin" intermediate. The chloro group is a leaving group for nucleophiles, while the hydrazide allows for cyclization.
Figure 2: Synthetic utility of the target molecule in generating bioactive libraries.
-
Peptidomimetics: Substitution of the Cl atom with amines yields glycine-hydrazide derivatives, often used as protease inhibitors.
-
Heterocycles: Reaction with
or thionyl chloride can induce cyclization to form substituted oxadiazoles or -lactams (if reacted with imines via Staudinger synthesis).
Safety & Handling
-
Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Hydrazines: Suspected carcinogens and toxic by inhalation/skin contact. Double-glove (Nitrile) and use a face shield.
-
Waste: All aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) before disposal to oxidize hydrazine to nitrogen gas.
References
-
Synthesis of Precursor: "Synthesis of 1-benzyl-1-phenylhydrazine." PrepChem. Available at: [Link]
-
General Hydrazide Characterization: "Synthesis and Characterization of Novel N-Acylhydrazones...". MDPI. Available at: [Link]
-
Biological Context: "The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides." PubMed. Available at: [Link]
